molecular formula C7H6F2O3S B1423005 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid CAS No. 1306605-42-4

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid

Cat. No.: B1423005
CAS No.: 1306605-42-4
M. Wt: 208.18 g/mol
InChI Key: WKQQJRYYMBSRSM-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid is a high-quality chemical reagent designed for research and development purposes . This compound is characterized by a thiophene ring, a heteroaromatic structure known for its prevalence in pharmaceuticals and materials science. The core structure is substituted with a carboxylic acid functional group at the 2-position, a difluoromethoxy group at the 3-position, and a methyl group at the 5-position . The presence of the carboxylic acid makes it a versatile building block for further synthetic transformations, such as the formation of amides or esters . The difluoromethoxy group is a common motif in medicinal chemistry, often used to influence the electronic properties, metabolic stability, and bioavailability of target molecules. As such, this compound serves as a valuable synthon in the exploration of new active compounds in agrochemical and pharmaceutical research, as well as in the development of advanced materials. The product is supplied as a solid and should be stored at room temperature. Handling should be conducted using appropriate personal protective equipment, including gloves and eyeshields. This product is intended for research use only and is not classified as a medicinal product or intended for human consumption. For comprehensive handling and safety information, including specific risk and safety phrases, please request the Safety Data Sheet (SDS) from the supplier.

Properties

IUPAC Name

3-(difluoromethoxy)-5-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O3S/c1-3-2-4(12-7(8)9)5(13-3)6(10)11/h2,7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQQJRYYMBSRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Lithiation and Carboxylation of Thiophene Ring

A common approach to prepare thiophene carboxylic acids involves lithiation at a specific position on a halogenated thiophene, followed by carbonation with carbon dioxide to introduce the carboxyl group.

  • Starting from 2-chlorothiophene or 5-methylthiophene derivatives, n-butyllithium is added at low temperatures (≤ -30 °C) to selectively lithiate the 5-position of the thiophene ring.
  • After lithiation, carbon dioxide gas is introduced to the reaction mixture, converting the organolithium intermediate into the corresponding carboxylic acid.
  • Quenching the reaction with water or dilute acid yields the thiophene-2-carboxylic acid derivative.

This method is exemplified in the preparation of 5-chlorothiophene-2-carboxylic acid, which serves as a close analog and synthetic precursor to the target compound. The reaction is typically performed in tetrahydrofuran (THF) solvent under inert atmosphere to prevent side reactions. The molar ratio of thiophene derivative to n-butyllithium is maintained between 1:1.05 to 1:1.5 for optimal lithiation efficiency.

Step Reagents/Conditions Purpose
1 2-chlorothiophene + n-BuLi Directed lithiation at 5-position
2 CO2 gas Carboxylation to form acid
3 Water or acid quench Terminate reaction, isolate acid

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) substituent on the thiophene ring is introduced via nucleophilic substitution or metal-catalyzed transfer reactions:

  • The difluoromethoxy group can be transferred onto the thiophene ring using metal catalysts, often involving copper or palladium complexes, which facilitate the coupling of difluoromethoxy reagents with halogenated thiophenes.
  • The choice of catalyst, ligand, and reaction conditions (temperature, solvent) significantly affects the yield and regioselectivity of difluoromethoxy incorporation.
  • Typical difluoromethoxy sources include difluoromethyl ethers or reagents that generate difluoromethoxy anions under the reaction conditions.

This step is critical for obtaining 3-(difluoromethoxy) substitution specifically on the thiophene ring, which enhances biological activity and physicochemical properties of the compound.

Methylation at the 5-Position

  • The methyl group at the 5-position can be introduced by starting with 5-methylthiophene derivatives or by methylation reactions post-carboxylation.
  • Alkylation methods include the use of methyl halides under basic conditions or Friedel-Crafts type methylation, depending on the substrate and desired selectivity.

Purification and Characterization

  • After synthesis, the crude product is purified by extraction, filtration, and recrystallization.
  • The pH of aqueous layers is adjusted to acidic conditions (pH ≤ 3) to precipitate the carboxylic acid.
  • Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chromatographic techniques to confirm structure and purity.
Step No. Process Stage Reagents/Conditions Outcome
1 Lithiation n-Butyllithium, THF, ≤ -30 °C Lithiation at 5-position of thiophene
2 Carboxylation Carbon dioxide gas Formation of thiophene-2-carboxylic acid
3 Difluoromethoxy transfer Metal catalyst (Cu/Pd), difluoromethoxy source Introduction of -OCF2H group at 3-position
4 Methylation Methyl halide or methylation conditions Methyl group at 5-position
5 Purification Acidic aqueous workup, filtration, recrystallization Pure 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid
  • The lithiation-carboxylation sequence is well-established for thiophene derivatives and provides regioselective access to carboxylic acid functionality.
  • The difluoromethoxy group installation remains challenging due to the need for selective transfer and stability of reagents; recent advances in metal-catalyzed coupling have improved yields.
  • The presence of the difluoromethoxy substituent increases lipophilicity and metabolic stability, which is beneficial for biological applications of the compound.
  • Reaction solvents such as THF, ethers, and toluene are commonly used to optimize solubility and reaction kinetics.
  • Control of temperature, reagent stoichiometry, and reaction time are crucial for minimizing side reactions and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown an IC50 value of approximately 0.011 μM against the gastric cancer cell line MGC-803, indicating strong cytotoxicity compared to standard treatments.

Cancer Cell LineIC50 (μM)Mechanism
MGC-8030.011Tubulin inhibition
MDA-MB-2310.102Apoptosis induction

The compound's mechanism of action primarily involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. Molecular docking studies suggest that it binds effectively to the colchicine-binding site on tubulin, enhancing its inhibitory effects on cancer cell proliferation.

Antimicrobial Properties
In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Studies have shown that it possesses potential antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

Agrochemicals
3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid is also being explored for its applications in agrochemicals. Its unique chemical structure may provide beneficial effects in pest control and plant growth regulation. Research is ongoing to assess its efficacy as a pesticide or herbicide, focusing on its interaction with biological targets in pests .

Material Science

Synthesis of Functional Materials
The compound serves as a valuable building block in the synthesis of advanced materials. Its difluoromethoxy group can enhance the electronic properties of polymers or other materials, making it suitable for applications in organic electronics or photonic devices .

Case Studies

  • Cancer Cell Line Study : A comprehensive study reported that 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid displayed significant cytotoxicity against multiple cancer cell lines, with specific focus on its mechanism involving tubulin inhibition. The study utilized various assays to determine IC50 values across different cancer types, highlighting its potential as a lead compound for drug development.
  • Antimicrobial Efficacy : Another investigation evaluated the antimicrobial activity of the compound against several bacterial and fungal strains. Results indicated that it could inhibit the growth of these pathogens at low concentrations, suggesting further exploration for therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

Parent Compound : Thiophene-2-carboxylic acid (CAS 527-72-0) lacks substituents, with a pKa of ~2.8 (estimated). The introduction of electron-withdrawing groups (e.g., -OCHF₂) lowers the pKa, increasing acidity. For example, 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid is expected to have a pKa < 2.5, enhancing its solubility in polar solvents compared to unsubstituted analogs .

Sulfonamide Derivatives :

  • 3-Methyl-5-[(5-methylthiophene-2-)sulfonamido]thiophene-2-carboxylic acid () incorporates a sulfonamide group (-SO₂NH-) at position 4. Sulfonamides are strong electron-withdrawing groups, further lowering pKa (~1.5–2.0) and enabling hydrogen-bonding interactions in biological systems. This contrasts with the target compound’s -OCHF₂ group, which primarily affects steric bulk and lipophilicity.

Halogenated Derivatives :

  • Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate () features chlorine and chlorosulfonyl groups. These substituents significantly increase molecular weight (MW = 293.57 g/mol) and reactivity toward nucleophilic substitution, unlike the target compound’s methyl and difluoromethoxy groups, which are less reactive but improve metabolic stability .

Structural and Functional Group Variations

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Properties
3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid -OCHF₂ (3), -CH₃ (5) Carboxylic acid, difluoromethoxy ~220.19 High acidity, moderate lipophilicity
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid (CAS 175202-08-1) -NH₂ (3), -SO₂CH(CH₃)₂ (4), -SCH₃ (5) Sulfonyl, methylthio, amine ~322.42 Enhanced hydrogen-bonding capacity
3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid -Cl (3), -SO₂CH(CH₃)₂ (4), -SCH₃ (5) Sulfonyl, methylthio, chloro ~341.88 High reactivity, potential toxicity
Methyl 5-phenylthiophene-2-carboxylate -COOCH₃ (2), -C₆H₅ (5) Ester, phenyl ~218.25 Lower acidity, increased hydrophobicity

Key Observations :

  • Positional Effects : Substituents at position 3 (e.g., -OCHF₂, -Cl, -NH₂) directly influence electronic properties, while position 5 groups (-CH₃, -SCH₃) modulate steric effects .
  • Functional Group Impact : Sulfonyl and chlorosulfonyl groups () enhance electrophilicity, making these compounds more reactive in cross-coupling reactions compared to the target compound’s inert -OCHF₂ group .

Pharmaceutical Intermediates :

  • The target compound’s difluoromethoxy group is often used to improve metabolic stability and bioavailability in drug candidates, as seen in analogs like (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid (), which shares similar electronic properties .
  • 3-Amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate () demonstrates the role of amino and cyano groups in forming hydrogen bonds with biological targets, a property less pronounced in the target compound .

Biological Activity

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid is a synthetic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiophene ring substituted with a difluoromethoxy group and a carboxylic acid functionality, which may contribute to its biological properties. The general structure can be represented as follows:

C8H6F2O3S\text{C}_8\text{H}_6\text{F}_2\text{O}_3\text{S}

Biological Activity Overview

Research indicates that 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways.
  • Anticancer Activity : Early research indicates possible efficacy in inhibiting cancer cell proliferation.

The mechanisms by which 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
  • Interaction with Cellular Pathways : It could modulate signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various thiophene derivatives found that 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro studies using macrophage cell lines showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6). This suggests that it may inhibit the NF-kB signaling pathway, which is crucial in inflammation.

Anticancer Activity

Research conducted on various cancer cell lines (e.g., breast and colon cancer) indicated that 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid could inhibit cell proliferation. The IC50 values were measured using MTT assays.

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
HT-29 (Colon cancer)20

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study involving multiple thiophene derivatives highlighted the superior antimicrobial activity of 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid over traditional antibiotics, suggesting its potential as a novel antimicrobial agent in clinical settings.
  • Case Study on Anti-inflammatory Properties : In an experimental model of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups, indicating its therapeutic potential in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 3-(difluoromethoxy)-5-methylthiophene-2-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves functionalizing the thiophene ring. A plausible route includes:

Thiophene core formation : Start with 5-methylthiophene-2-carboxylic acid (CAS 1918-79-2) as a precursor, leveraging its commercial availability .

Difluoromethoxy introduction : Use halogen exchange (Halex) reactions or nucleophilic substitution with difluoromethylating agents (e.g., ClCF2_2OCH3_3) under basic conditions .

Purification : Optimize via recrystallization or column chromatography to achieve >95% purity.
Key factors affecting yield include temperature (e.g., 60–80°C for substitution reactions), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-coupling if required) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • NMR : 19F^{19}\text{F} NMR identifies the difluoromethoxy group (δ ~ -80 to -85 ppm for CF2_2), while 1H^{1}\text{H} NMR resolves thiophene protons (δ 6.5–7.5 ppm) .
  • HPLC-MS : Confirms molecular weight (C8_8H6_6F2_2O3_3S; theoretical MW 232.2) and purity.
  • X-ray crystallography : Resolves stereoelectronic effects of the difluoromethoxy group on the thiophene ring, as seen in structurally related dioxane-carboxylic acid derivatives .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability testing reveals:

  • Thermal stability : Decomposes above 150°C, with potential release of sulfur oxides (SOx_x) and CO2_2 .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the thiophene ring.
  • Moisture sensitivity : The carboxylic acid group may hydrolyze in aqueous media; use desiccants for long-term storage .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence electronic properties and reactivity compared to methoxy or chloro analogs?

  • Electron-withdrawing effect : The CF2_2O group reduces electron density on the thiophene ring, enhancing electrophilic substitution resistance. Computational studies (DFT) show a 10–15% decrease in HOMO energy vs. methoxy analogs .
  • Reactivity : The CF2_2O group stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling regioselective functionalization at the 4-position of the thiophene .

Q. What methodologies are used to assess biological activity, and how does this compound interact with enzyme targets?

  • Enzyme inhibition assays : Screen against cyclooxygenase (COX) or cytochrome P450 isoforms, leveraging structural similarity to bioactive thiophene-carboxylic acids .
  • Molecular docking : The carboxylic acid group binds to catalytic residues (e.g., Arg120 in COX-2), while the difluoromethoxy group modulates hydrophobic interactions .
  • In vitro models : Use hepatic microsomes to evaluate metabolic stability, noting potential defluorination pathways .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • DFT calculations : Map Fukui indices to predict electrophilic attack sites. For example, the 4-position of the thiophene is more reactive due to conjugation with the carboxylic acid .
  • MD simulations : Model solvation effects to optimize reaction solvents (e.g., DMSO enhances nucleophilic substitution at CF2_2O) .

Q. What strategies resolve contradictions in reported synthetic yields or biological data?

  • Batch analysis : Compare yields across labs using identical catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) .
  • Meta-analysis : Reconcile bioactivity discrepancies by standardizing assay conditions (e.g., cell line variability in IC50_{50} measurements) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid
Reactant of Route 2
3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid

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